
N-(cyclohexylcarbonyl)-N'-(1H-tetraazol-5-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylcarbonyl)-N'-(1H-tetraazol-5-yl)thiourea, commonly known as CCTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCTU is a thiourea derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of CCTU involves the inhibition of various enzymes and proteins in the body. It has been found to inhibit enzymes such as topoisomerase II and HIV-1 integrase, which are involved in DNA replication and viral replication, respectively. CCTU has also been found to inhibit cyclooxygenase enzymes, which are involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
CCTU has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antitumor and antiviral activities, which make it a potential candidate for the development of anticancer and antiviral drugs. CCTU has also been found to exhibit anti-inflammatory and analgesic activities, which make it a potential candidate for the development of anti-inflammatory and analgesic drugs.
Vorteile Und Einschränkungen Für Laborexperimente
CCTU has several advantages and limitations for lab experiments. One of the major advantages is its ability to inhibit various enzymes and proteins, which makes it a potential candidate for the development of drugs. However, one of the limitations is its toxicity, which makes it difficult to use in vivo experiments. Another limitation is its solubility, which makes it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on CCTU. One of the major directions is the development of CCTU-based drugs for the treatment of various diseases such as cancer, viral infections, and inflammation. Another direction is the development of CCTU-based corrosion inhibitors for various metals. Further research is also needed to investigate the toxicity and solubility of CCTU, which will help in the development of safe and effective drugs.
Conclusion:
In conclusion, CCTU is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of CCTU in various scientific fields.
Synthesemethoden
CCTU can be synthesized through various methods, including the reaction of 1H-tetrazole-5-thiol with cyclohexyl isocyanate. Another method involves the reaction of 1H-tetrazole-5-thiol with cyclohexyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is obtained by recrystallization from a suitable solvent. The purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
CCTU has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a corrosion inhibitor for various metals such as steel, copper, and aluminum. CCTU has been found to be an effective inhibitor for the corrosion of these metals, and its mechanism of action involves the formation of a protective layer on the metal surface.
CCTU has also been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor and antiviral activities, and its mechanism of action involves the inhibition of various enzymes such as topoisomerase II and HIV-1 integrase. CCTU has also been found to exhibit anti-inflammatory and analgesic activities, and its mechanism of action involves the inhibition of cyclooxygenase enzymes.
Eigenschaften
IUPAC Name |
N-(2H-tetrazol-5-ylcarbamothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6OS/c16-7(6-4-2-1-3-5-6)10-9(17)11-8-12-14-15-13-8/h6H,1-5H2,(H3,10,11,12,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDFJIXHVVZDGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylcarbonyl)-N'-(1H-tetraazol-5-yl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

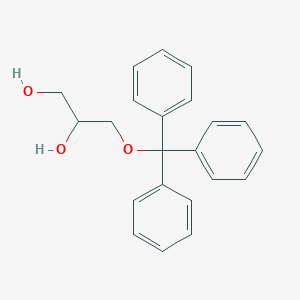
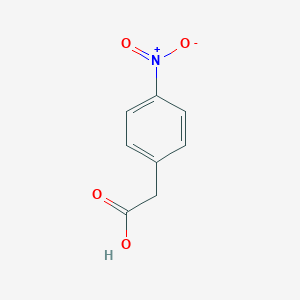
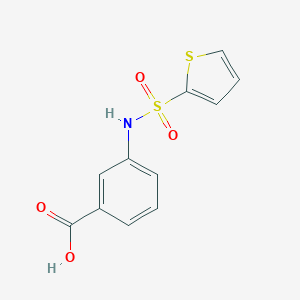

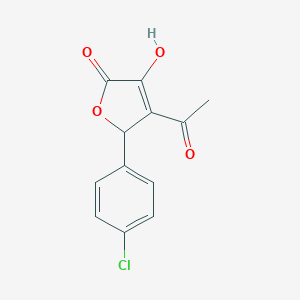
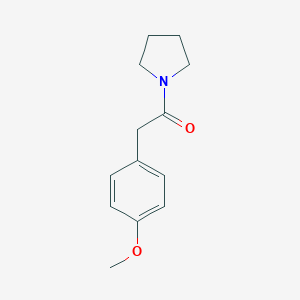
![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B359621.png)

![[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid](/img/structure/B359640.png)
![{3-Oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetic acid](/img/structure/B359641.png)
![2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B359648.png)
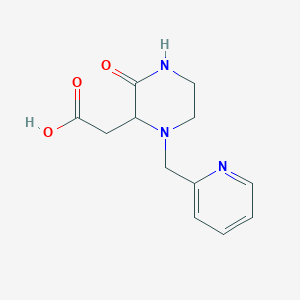
![2-[(2,4-Dichlorobenzyl)amino]-2-methyl-1,3-propanediol](/img/structure/B359662.png)
![N-tert-butyl-2-(4-{[(2-hydroxypropyl)amino]methyl}phenoxy)acetamide](/img/structure/B359664.png)